(1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-3-yl)methanamine
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Overview
Description
(1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-3-yl)methanamine is a complex organic compound that features a piperidine ring substituted with a methanamine group and a sulfonyl group attached to a brominated thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-3-yl)methanamine typically involves multiple steps:
Bromination of Thiophene: The starting material, thiophene, is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromothiophene.
Sulfonylation: The brominated thiophene undergoes sulfonylation with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like pyridine to form 5-bromothiophen-2-ylsulfonyl chloride.
Formation of Piperidine Derivative: Piperidine is reacted with the sulfonyl chloride derivative to form the sulfonyl piperidine intermediate.
Introduction of Methanamine Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for precise control of reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at
Properties
Molecular Formula |
C10H15BrN2O2S2 |
---|---|
Molecular Weight |
339.3 g/mol |
IUPAC Name |
[1-(5-bromothiophen-2-yl)sulfonylpiperidin-3-yl]methanamine |
InChI |
InChI=1S/C10H15BrN2O2S2/c11-9-3-4-10(16-9)17(14,15)13-5-1-2-8(6-12)7-13/h3-4,8H,1-2,5-7,12H2 |
InChI Key |
ZWTYDRNGFGXMEL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(S2)Br)CN |
Origin of Product |
United States |
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